molecular formula C10H13N7O B14914899 1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one

1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one

Cat. No.: B14914899
M. Wt: 247.26 g/mol
InChI Key: HFKFMRBDHXRRBH-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrrolidine ring, a tetrazolo-pyridazine moiety, and an ethanone group. This compound is of interest due to its potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one typically involves the cycloaddition of pyridine N-imine with alkynyl derivatives followed by condensation with hydrazine . The reaction conditions often include the use of solvents like ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one is unique due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications compared to other similar compounds.

Properties

Molecular Formula

C10H13N7O

Molecular Weight

247.26 g/mol

IUPAC Name

1-pyrrolidin-1-yl-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethanone

InChI

InChI=1S/C10H13N7O/c18-10(16-5-1-2-6-16)7-11-8-3-4-9-12-14-15-17(9)13-8/h3-4H,1-2,5-7H2,(H,11,13)

InChI Key

HFKFMRBDHXRRBH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CNC2=NN3C(=NN=N3)C=C2

Origin of Product

United States

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